N-(2,5-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic heterocyclic compound featuring a pyrimidinone core substituted with a pyrazole ring and an acetamide-linked 2,5-dimethoxyphenyl group. The pyrimidinone moiety (6-oxo-1,6-dihydropyrimidine) is functionalized at position 2 with a 3,5-dimethylpyrazol-1-yl group and at position 4 with an ethyl substituent. The acetamide bridge connects this system to a 2,5-dimethoxyphenyl aromatic ring, which introduces electron-donating methoxy groups at ortho and para positions.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-6-15-10-20(28)25(21(22-15)26-14(3)9-13(2)24-26)12-19(27)23-17-11-16(29-4)7-8-18(17)30-5/h7-11H,6,12H2,1-5H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHXJXJLIVAENS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure combining a dimethoxyphenyl group with a pyrazole and pyrimidine moiety. Its molecular formula is with a molecular weight of approximately 389.46 g/mol. The chemical structure can be represented as follows:
Biological Activity Overview
Recent studies have highlighted the biological activities of compounds containing pyrazole and pyrimidine derivatives. These activities include:
- Antitumor Effects : Pyrazole derivatives have shown promising antitumor properties. For instance, certain derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells .
- Anti-inflammatory Properties : Compounds similar to this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Cell Cycle Arrest : Studies have indicated that certain pyrazole derivatives can induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase, leading to apoptosis .
- Apoptosis Induction : The ability to trigger programmed cell death has been noted in various studies involving pyrazole compounds. Flow cytometry analyses revealed significant apoptotic activity in treated cancer cells .
Research Findings and Case Studies
Several research findings support the biological activity of this compound:
Cytotoxic Activity
A study assessing the cytotoxic effects of related compounds on glioma cell lines reported an IC50 value as low as 5.13 µM for one derivative, indicating potent antitumor activity . The compound's structural features appear to enhance its interaction with cellular targets involved in tumor growth.
Anti-inflammatory Studies
Research has demonstrated that pyrazole compounds can effectively reduce inflammatory markers in vitro. For example, compounds similar to the target compound were shown to inhibit TNF-alpha production in macrophages .
Data Tables
| Biological Activity | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Cytotoxicity | 5.13 | C6 (Glioma) | Apoptosis |
| Anti-inflammatory | - | Macrophages | TNF-alpha inhibition |
Comparison with Similar Compounds
Substituent Variations on the Pyrimidinone Core
- Target Compound: 4-Ethyl substituent on pyrimidinone.
- Analog from : 5-Ethyl and 4-methyl substituents on pyrimidinone .
Aromatic Acetamide Modifications
- Target Compound : 2,5-Dimethoxyphenyl group (electron-donating methoxy groups).
- Analog from : 4-Trifluoromethylphenyl group (electron-withdrawing trifluoromethyl group) .
- The trifluoromethyl group increases lipophilicity (logP) and metabolic stability, whereas dimethoxy groups may improve solubility and hydrogen-bonding interactions.
Heterocyclic Diversity
- Analog from : Pyridazinone (6-oxo-1,6-dihydropyridazine) replaces pyrimidinone, with a chlorine substituent and cyclopropylamide . Pyridazinone’s reduced aromaticity compared to pyrimidinone could alter electronic distribution and binding kinetics. The chlorine atom may enhance halogen bonding in biological targets.
Physicochemical and Pharmacological Implications
A hypothetical comparison of key properties is outlined below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
